2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
CAS No.:
Cat. No.: VC15999008
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3 |
|---|---|
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | 2,7,7-trimethyl-5,6-dihydropyrrolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C9H13N3/c1-6-10-4-7-5-11-9(2,3)8(7)12-6/h4,11H,5H2,1-3H3 |
| Standard InChI Key | XMRCUDYTPSJSEC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C2CNC(C2=N1)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine consists of a pyrrolo[3,4-d]pyrimidine scaffold, where a pyrrole ring is fused to a pyrimidine ring at the 3,4-positions. The compound features three methyl groups at positions 2, 7, and 7, contributing to its hydrophobicity and steric profile. The IUPAC name, 2,7,7-trimethyl-5,6-dihydropyrrolo[3,4-d]pyrimidine, reflects its substitution pattern and saturation state. The canonical SMILES representation provides a concise structural description .
Table 1: Key Molecular Descriptors
Physicochemical Characteristics
The compound’s logP value, estimated at 1.58–1.59, suggests moderate lipophilicity, which may influence its pharmacokinetic properties . Its polar surface area (PSA) of approximately 30.71 Ų indicates limited hydrogen-bonding capacity, potentially affecting membrane permeability . While melting and boiling points remain unreported, analogues like 5,6,7-trimethylpyrrolo[3,4-d]pyridazine exhibit similar stability profiles, hinting at comparable behavior under standard conditions .
Synthesis and Optimization
Synthetic Routes
The synthesis of 2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine involves multi-step organic reactions, typically starting with the construction of the pyrrolopyrimidine core. A common approach includes:
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Cyclocondensation: Reacting appropriately substituted pyrrole and pyrimidine precursors under acidic or basic conditions to form the bicyclic scaffold.
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Methylation: Introducing methyl groups via alkylating agents such as methyl iodide or dimethyl sulfate at specific positions.
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Reduction: Partial hydrogenation of unsaturated bonds to achieve the 6,7-dihydro state, often using catalysts like palladium on carbon .
Table 2: Representative Synthetic Steps
Challenges in Purification
Due to the compound’s structural complexity, purification often requires chromatographic techniques such as silica gel column chromatography or preparative HPLC. Analytical HPLC with UV detection (λ = 254 nm) is recommended for assessing purity, which should exceed 95% for pharmacological studies.
Mechanism of Action Hypotheses
Kinase Inhibition
The planar aromatic system of pyrrolopyrimidines facilitates ATP-binding pocket interactions in kinases. Molecular docking studies on analogues suggest that the methyl groups stabilize hydrophobic interactions with kinase domains, while the pyrimidine nitrogen atoms form hydrogen bonds with catalytic lysine residues .
Receptor Modulation
In silico models propose that the dihydropyrrolo moiety mimics endogenous ligands at neurotransmitter receptors. For GABAₐ, the compound’s rigidity may align with the receptor’s benzodiazepine-binding site, altering chloride ion channel activity.
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